molecular formula C19H16BrNO2 B11318674 7-bromo-N-(4-ethylphenyl)-1-benzoxepine-4-carboxamide

7-bromo-N-(4-ethylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11318674
M. Wt: 370.2 g/mol
InChI Key: ASZAVXFYVUAXCK-UHFFFAOYSA-N
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Description

7-bromo-N-(4-ethylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a bromine atom at the 7th position, an ethylphenyl group at the nitrogen atom, and a carboxamide group at the 4th position of the benzoxepine ring. Benzoxepines are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(4-ethylphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors

    Bromination: The bromination of the benzoxepine ring can be achieved using N-bromosuccinimide (NBS) in acetonitrile at room temperature.

    Introduction of Ethylphenyl Group: The ethylphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethylphenyl halide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of Carboxamide: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(4-ethylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

7-bromo-N-(4-ethylphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-N-(4-ethylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-N-(4-ethylphenyl)-1-benzoxepine-4-carboxamide
  • 7-fluoro-N-(4-ethylphenyl)-1-benzoxepine-4-carboxamide
  • 7-iodo-N-(4-ethylphenyl)-1-benzoxepine-4-carboxamide

Uniqueness

7-bromo-N-(4-ethylphenyl)-1-benzoxepine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s efficacy in certain applications compared to its chloro, fluoro, or iodo analogs.

Properties

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

IUPAC Name

7-bromo-N-(4-ethylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H16BrNO2/c1-2-13-3-6-17(7-4-13)21-19(22)14-9-10-23-18-8-5-16(20)12-15(18)11-14/h3-12H,2H2,1H3,(H,21,22)

InChI Key

ASZAVXFYVUAXCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2

Origin of Product

United States

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